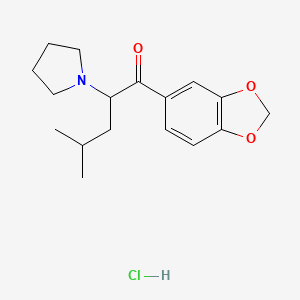

1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride

説明

3,4-Methylenedioxy-α-pyrrolidinoisohexanophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.

生物活性

1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, commonly referred to as Methylenedioxypyrovalerone (MDPV), is a synthetic compound classified under the cathinone family. This compound has garnered attention due to its psychoactive properties and potential applications in pharmacology and toxicology.

Chemical Structure and Properties

- IUPAC Name: 1-(1,3-benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone

- Molecular Formula: C17H23ClNO3

- Molecular Weight: 289.37 g/mol

- CAS Number: 24622-58-0

The compound features a methylenedioxy group attached to a phenyl ring, which is linked to a pyrrolidine moiety. Its structure is indicative of its potential for interaction with various biological targets.

MDPV acts primarily as a reuptake inhibitor of norepinephrine and dopamine. By inhibiting the transporters responsible for the reuptake of these neurotransmitters, MDPV increases their availability in the synaptic cleft, leading to enhanced stimulant effects. This mechanism is similar to that of other known psychostimulants such as cocaine and amphetamines.

Pharmacological Effects

Research indicates that MDPV exhibits several pharmacological activities:

- Stimulant Effects: Users report increased alertness, euphoria, and energy levels.

- Anxiolytic Properties: Some studies suggest potential anxiolytic effects at lower doses.

- Appetite Suppression: Similar to other stimulants, MDPV may reduce appetite.

Toxicological Profile

The toxicity of MDPV has been a subject of concern, particularly regarding its potential for abuse and dependence. Acute toxicity studies have indicated:

- LD50 Values: The median lethal dose varies based on administration route; however, specific values are not well-documented in public literature.

- Adverse Effects: Common side effects include anxiety, paranoia, tachycardia, and hypertension.

Clinical Observations

A study published in Journal of Psychoactive Drugs detailed cases of MDPV use among individuals seeking recreational drugs. The findings highlighted:

- Increased emergency room visits related to MDPV intoxication.

- Symptoms included severe agitation, hallucinations, and cardiovascular complications.

Laboratory Studies

In vitro studies have demonstrated that MDPV binds significantly to dopamine and norepinephrine transporters with higher affinity compared to serotonin transporters. This selectivity may contribute to its stimulant effects while minimizing serotonergic side effects.

| Study | Findings |

|---|---|

| Journal of Psychoactive Drugs | Documented rise in emergency room visits due to MDPV use; symptoms included severe agitation. |

| Neuropharmacology | MDPV showed high binding affinity for dopamine transporters (Ki = 0.5 nM). |

| Toxicological Reviews | Discussed acute toxicity and potential for dependence; recommended further research on chronic exposure effects. |

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-12(2)9-14(18-7-3-4-8-18)17(19)13-5-6-15-16(10-13)21-11-20-15;/h5-6,10,12,14H,3-4,7-9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGWORYGYWLLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342381 | |

| Record name | MDPIHP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24622-58-0 | |

| Record name | Mdpihp hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDPIHP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDPIHP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYV76Y78FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。